

Spectroscopic Profile of N-Hexylaniline: A Technical Guide

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Compound of Interest

Compound Name: *N-Hexylaniline*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-Hexylaniline** (CAS No: 4746-32-1), a secondary aromatic amine. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **N-Hexylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.22 - 7.16	m	2H	Aromatic CH
6.76 - 6.67	m	3H	Aromatic CH
3.11	t, J = 7.2 Hz	2H	N-CH ₂
1.66 - 1.58	m	2H	N-CH ₂ -CH ₂
1.43 - 1.28	m	6H	-(CH ₂) ₃ -
0.89	t, J = 6.8 Hz	3H	-CH ₃

Data obtained from a publication by The Royal Society of Chemistry.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
148.6	Aromatic C-N
129.3	Aromatic CH
117.2	Aromatic CH
112.8	Aromatic CH
44.1	N-CH ₂
31.8	N-CH ₂ -CH ₂
29.7	-(CH ₂) ₃ -
27.0	-(CH ₂) ₃ -
22.8	-(CH ₂) ₃ -
14.2	-CH ₃

Data obtained from a publication by The Royal Society of Chemistry.[\[2\]](#)

Infrared (IR) Spectroscopy

The infrared spectrum of **N-Hexylaniline** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
3410	N-H stretch
2955, 2925, 2855	C-H stretch (aliphatic)
1602, 1505	C=C stretch (aromatic)
1466	C-H bend (aliphatic)
1319	C-N stretch
1254, 1178	C-H in-plane bend (aromatic)
745, 690	C-H out-of-plane bend (aromatic)

Data obtained from a publication by The Royal Society of Chemistry.[\[2\]](#)

Mass Spectrometry (MS)

The mass spectrum of **N-Hexylaniline** provides valuable information about its molecular weight and fragmentation pattern.

m/z	Proposed Fragment
177	[M] ⁺ (Molecular Ion)
106	[M - C ₅ H ₁₁] ⁺ (Base Peak)

Fragmentation pattern is based on data from analogous compounds and general principles of amine fragmentation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **Sample Preparation:** Approximately 10-20 mg of **N-Hexylaniline** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (Neat/Liquid Film):** A drop of liquid **N-Hexylaniline** is placed directly on the ATR crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- **Acquisition:** The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty accessory is recorded and automatically subtracted from the sample spectrum.

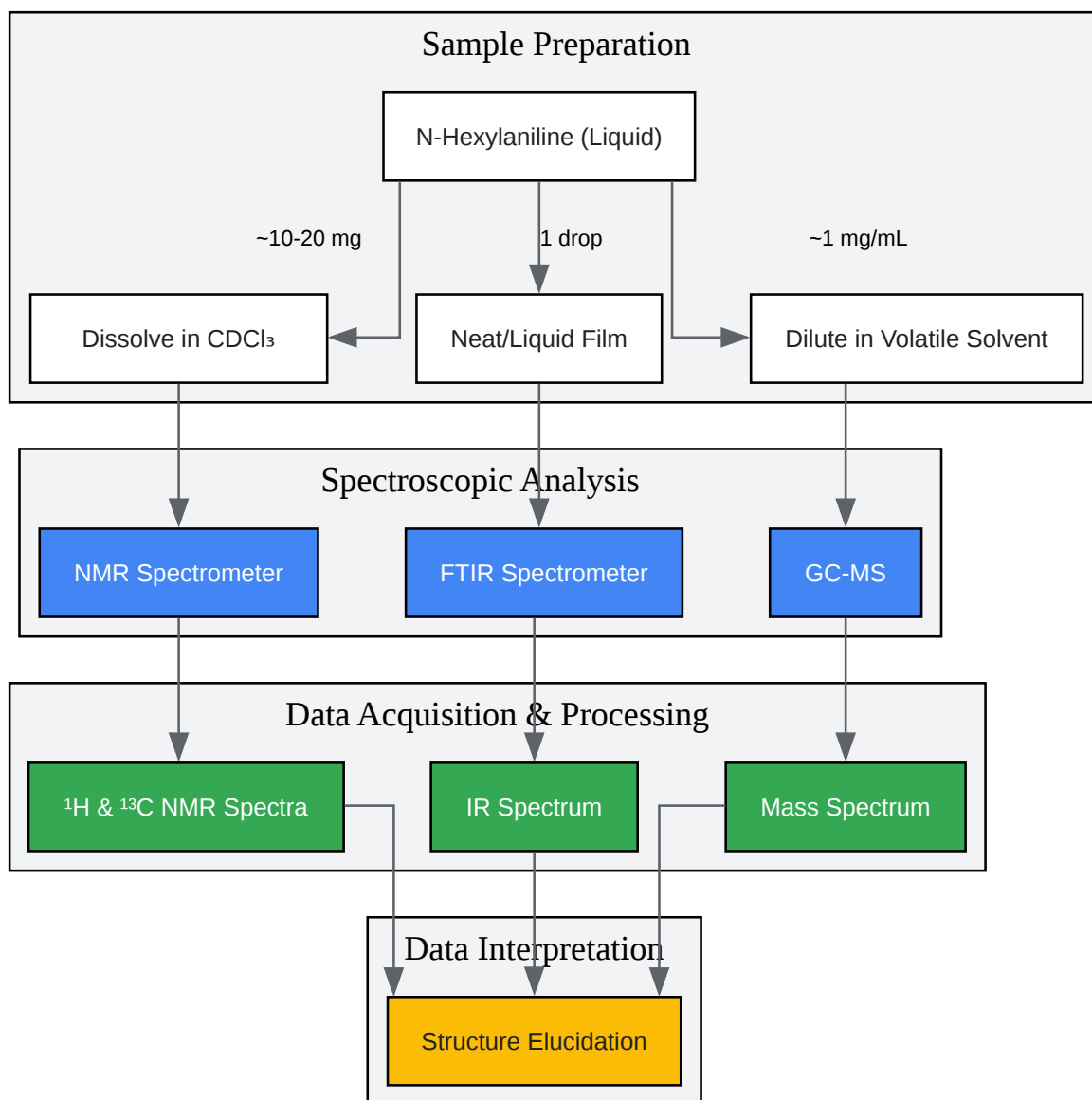
Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Preparation:** A dilute solution of **N-Hexylaniline** in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
- **GC-MS Analysis:** The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer.
- **Ionization and Detection:** Electron ionization (EI) is a common method for generating ions. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **N-Hexylaniline**.



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Caption: General workflow for the spectroscopic analysis of **N-Hexylaniline**.

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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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